molecular formula C16H24N2OS B4432402 (5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE

(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE

Cat. No.: B4432402
M. Wt: 292.4 g/mol
InChI Key: OSTWXXGGLCXOBV-UHFFFAOYSA-N
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Description

(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with various reagents. One common method involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with ethyl acetoacetate to form oxobutanamide derivatives . These derivatives can then be further reacted with other reagents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiophene ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, (5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown potential as an anticancer agent. Studies have demonstrated its cytotoxicity against various human tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and human glioblastoma . Its ability to inhibit the growth of these cancer cells makes it a promising candidate for further drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with desired characteristics, such as improved stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of (5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell growth, leading to cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with key biological processes makes it a valuable tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its potential as an anticancer agent, combined with its versatility in organic synthesis, makes it a valuable compound in both research and industry.

Properties

IUPAC Name

(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-3-12-4-5-14-13(10-12)11-15(20-14)16(19)18-8-6-17(2)7-9-18/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTWXXGGLCXOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE
Reactant of Route 2
Reactant of Route 2
(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE
Reactant of Route 3
Reactant of Route 3
(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE
Reactant of Route 4
(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE
Reactant of Route 5
(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE
Reactant of Route 6
(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE

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